![molecular formula C19H19F3N2O4S B2956021 4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide CAS No. 681853-30-5](/img/structure/B2956021.png)

4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

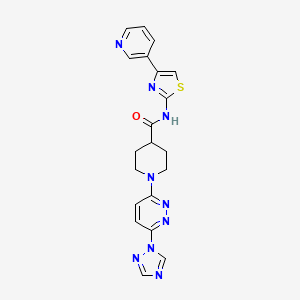

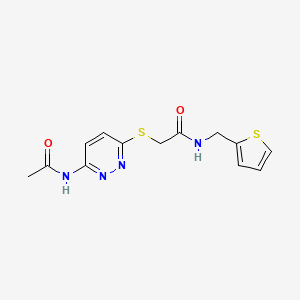

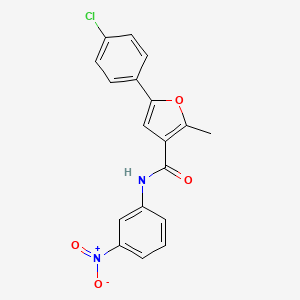

The compound “4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring substituted with a methoxy group and a sulfonamide group. The sulfonamide is further substituted with an ethyl chain, which is connected to an indole ring. The indole ring is substituted with a methyl group and a trifluoromethoxy group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the various substituents (methoxy, methyl, trifluoromethoxy), and the formation of the sulfonamide linkage . The exact methods would depend on the specific conditions and reagents used.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene and indole rings are aromatic, contributing to the compound’s stability. The methoxy, methyl, and trifluoromethoxy groups are electron-donating, which could influence the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-donating substituents and the presence of the sulfonamide linkage. Sulfonamides are known to participate in a variety of reactions, including hydrolysis and displacement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the aromatic rings, the electron-donating substituents, and the sulfonamide linkage .Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis and characterization of various sulfonamide compounds, including those with trifluoromethyl groups, have been a focus of several studies. For instance, research on the synthesis of sulfonamide derivatives with specific functional groups offers insights into the chemical properties and potential applications of these compounds in areas such as materials science and drug discovery (Zhang Peng-yun, 2013).

Molecular Structure Analysis

- Detailed analysis of the molecular structure, including X-ray structural characterization, NBO, and HOMO-LUMO analysis using DFT study, provides critical information on the electronic properties and stability of sulfonamide compounds. Such analyses are essential for understanding the reactivity and potential applications of these molecules in various scientific fields (K. Sarojini et al., 2012).

Application in Organic Synthesis

- Sulfonamide compounds are utilized in organic synthesis, including the generation of glycosyl triflates from thioglycosides. This application is crucial for the development of glycosides in good yield and selectivity, highlighting the role of sulfonamide derivatives in facilitating complex organic reactions (D. Crich & M. Smith, 2000).

Pharmacological Applications

- While avoiding specific discussions on drug use and side effects, it's worth noting that sulfonamide derivatives have been explored for various pharmacological applications, including their inhibitory activities on enzymes like carbonic anhydrase. This research underscores the potential therapeutic applications of sulfonamide compounds in treating diseases (K. Kucukoglu et al., 2016).

Herbicidal Activity

- Studies on sulfonanilides, which are related to sulfonamides, have shown promising herbicidal activity against various weeds, demonstrating the potential of sulfonamide derivatives in agricultural applications (T. Yoshimura et al., 2011).

Mécanisme D'action

The compound also contains a sulfonamide group, which is known to exhibit various biological activities, including antibacterial, diuretic, and antidiabetic effects . Sulfonamides act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

The compound’s stability and efficacy could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .

Propriétés

IUPAC Name |

4-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O4S/c1-12-16(17-11-14(28-19(20,21)22)5-8-18(17)24-12)9-10-23-29(25,26)15-6-3-13(27-2)4-7-15/h3-8,11,23-24H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSUDVYZGNNWLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2955938.png)

![4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2955941.png)

![(2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2955948.png)

![2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955952.png)

![1-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2955954.png)

![1-[({5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2955956.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2955957.png)

![2-(Difluoromethyl)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2955960.png)